molecular formula C14H10N4O2S2 B2991823 3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 946286-45-9

3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2991823
CAS No.: 946286-45-9
M. Wt: 330.38
InChI Key: BGLAALHPGUFRSM-UHFFFAOYSA-N
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Description

3-Methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a sophisticated heterocyclic scaffold designed for advanced medicinal chemistry and drug discovery research. This compound is presented as a high-purity building block to support the development of novel therapeutic agents. Key Research Applications and Potential: The fused [1,3]thiazolo[5,4-e][1,3]benzothiazole core of this molecule is a privileged structure in medicinal chemistry. Benzothiazole derivatives have demonstrated a wide spectrum of significant biological activities in scientific literature. Notably, structurally related compounds have shown promise as anticonvulsant agents in models like the Maximal Electroshock (MES) test . Furthermore, the benzothiazole scaffold is a key component of several investigated tau aggregation inhibitors, such as the Pittsburgh compound B (PiB), which is used in Alzheimer's disease research . Recent studies have also identified the [1,2,4]triazolo[3,4-b]benzothiazole (TBT) scaffold as a versatile chemotype that can inhibit enzymes like poly(ADP-ribose) polymerases (PARPs) and tankyrases (TNKS), suggesting potential applications in oncology and other therapeutic areas . Molecular Features: This compound strategically combines two distinct heterocyclic systems: • A fused thiazolo-benzothiazole system , which provides a rigid, planar architecture that can facilitate interactions with biological targets through π-π stacking and hydrophobic interactions . • A 3-methyl-1,2-oxazole-5-carboxamide moiety , linked via an amide bond. The amide linkage is known to be crucial for stabilizing molecular conformation and enhancing potency in related compounds . Isoxazole derivatives themselves are recognized pharmacophores found in various bioactive molecules and drugs . This unique architecture makes this compound a valuable template for probing novel biological targets, optimizing structure-activity relationships (SAR), and generating focused compound libraries. It is supplied for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S2/c1-6-5-9(20-18-6)13(19)17-14-16-8-3-4-10-11(12(8)22-14)15-7(2)21-10/h3-5H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLAALHPGUFRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling with an oxazole derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved might include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds often share core heterocyclic motifs but differ in substituents, fusion patterns, or linker groups. Below is a comparative analysis of key compounds, highlighting structural and functional distinctions:

Table 1: Structural Comparison of Selected Heterocyclic Carboxamides

Compound Name Core Structure Key Substituents Functional Groups Potential Implications
3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (Target) Thiazolo[5,4-e]benzothiazole + Oxazole 7-methyl (benzothiazole), 3-methyl (oxazole) Carboxamide, fused bicyclic system Enhanced rigidity, π-π stacking
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Oxazole + Thiazole 5-nitro (thiazole), 3-phenyl (oxazole) Carboxamide, nitro group Electron-withdrawing effects, polarity
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole + Benzimidazole + Thiazole 4-bromophenyl (thiazole), benzimidazole Acetamide, bromine substituent Halogen bonding, bulkier substituents

Key Observations

Core Heterocycles: The target compound integrates a fused thiazolo-benzothiazole system, which imparts rigidity and planar aromaticity compared to simpler monocyclic thiazoles or oxazoles in analogs like 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide . Compounds such as 9c feature triazole and benzimidazole moieties, which introduce additional hydrogen-bonding sites (e.g., triazole N–H groups) absent in the target compound.

Substituent Effects :

  • The 7-methyl group on the benzothiazole ring in the target compound may enhance lipophilicity and metabolic stability compared to electron-withdrawing groups (e.g., nitro in ).
  • Bromine in 9c could promote halogen bonding with biological targets, a feature absent in the methyl-substituted target compound.

Linker Groups: The carboxamide bridge in the target compound is structurally analogous to the acetamide linker in 9c .

Hypothetical Activity Trends

While direct bioactivity data for the target compound is unavailable in the provided evidence, trends from analogs suggest:

  • Electron-deficient substituents (e.g., nitro in ) may enhance reactivity in electrophilic environments but reduce membrane permeability.

Biological Activity

The compound 3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and benzothiazole moieties. The process generally includes:

  • Formation of the Thiazole Ring : Using appropriate precursors and reagents to create the thiazole structure.
  • Benzothiazole Fusion : Introducing the benzothiazole component through cyclization reactions.
  • Carboxamide Formation : Converting the resulting intermediate into the final carboxamide product through amide bond formation.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds derived from thiazole and benzothiazole scaffolds have shown IC50 values ranging from 33 µM to 48 µM against human breast (MCF7, T47D) and colon (HCT116, Caco2) cancer cell lines .

Antibacterial Properties

Compounds in this class have also been evaluated for their antibacterial activity:

  • Inhibition of DNA Gyrase : Certain derivatives have demonstrated potent inhibition of E. coli DNA gyrase with IC50 values as low as 0.0033 µg/mL . This suggests a mechanism that could lead to broad-spectrum antibacterial effects.

Anti-inflammatory Effects

In addition to anticancer and antibacterial activities, there is emerging evidence of anti-inflammatory properties associated with these compounds. The presence of specific functional groups may enhance their ability to modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and bacterial DNA replication.
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, thereby preventing their proliferation and promoting apoptosis.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antiproliferative Study : A compound structurally similar to our target was tested against multiple cancer cell lines and exhibited significant growth inhibition with a notable selectivity for cancerous cells over normal cells .
  • Antibacterial Efficacy : A series of benzothiazole derivatives were tested against various bacterial strains, demonstrating MIC values that indicate strong antibacterial properties .

Data Summary

Activity TypeAssay TypeIC50 ValuesReference
AnticancerMCF7 Cell Line33 µM
AnticancerT47D Cell Line38 µM
AntibacterialE. coli DNA Gyrase0.0033 µg/mL
AntibacterialS. aureus<0.008 µg/mL

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, and what analytical methods validate its purity?

Synthesis typically involves multi-step heterocyclic condensation. For example, analogous procedures (e.g., ) use:

  • Step 1 : Formation of thiosemicarbazide intermediates via reactions between isothiocyanates and hydrazides.
  • Step 2 : Cyclization under acidic conditions (e.g., concentrated H2SO4) to form fused thiazolo/benzothiazole systems.
  • Step 3 : Carboxamide coupling via activation with reagents like DCC/DMAP.
    Validation methods include:
  • TLC monitoring (Silufol UV-254 plates, chloroform:acetone eluent) .
  • Spectroscopy : IR for functional groups (e.g., 1670 cm<sup>-1</sup> for amide C=O), <sup>1</sup>H/<sup>13</sup>C NMR for regiochemistry, and HRMS for molecular ion confirmation .

Q. How is X-ray crystallography employed to resolve structural ambiguities in fused heterocyclic systems like this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and hydrogen bonding. Tools like SHELXL ( ) refine structures using high-resolution data. For example:

  • Co-crystallization strategies (e.g., with acetic acid) improve crystal quality for SCXRD .
  • Software suites (WinGX, ORTEP-3) visualize thermal ellipsoids and validate molecular geometry .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when intermediates (e.g., thioacetamides) fail to crystallize?

Non-crystallizing intermediates require alternative purification:

  • Chromatography : Use silica gel columns with gradient elution (e.g., hexane:ethyl acetate).
  • Acid/Base Partitioning : Extract impurities via pH-selective solubility (e.g., aqueous NaHCO3 for acidic byproducts) .
  • Spectroscopic Tracking : Monitor reaction progress via <sup>1</sup>H NMR to identify persistent impurities .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectral data for this compound?

  • Benchmarking : Compare computed (B3LYP/6-31G*) and experimental IR/NMR spectra. Discrepancies in carbonyl stretches (1650–1700 cm<sup>-1</sup>) may indicate solvent effects or tautomerism .
  • Dynamic NMR : Detect rotational barriers in amide bonds if splitting patterns deviate from predictions .

Q. How do steric and electronic effects influence the reactivity of the thiazolo-oxazole scaffold in cross-coupling reactions?

  • Steric Hindrance : Bulky substituents at the 7-methyl position reduce accessibility for Suzuki-Miyaura coupling. Use PdCl2(dppf) with microwave-assisted heating to enhance kinetics .
  • Electronic Effects : Electron-withdrawing groups (e.g., carboxamide) deactivate the thiazole ring. Employ directing groups (e.g., boronic esters) for regioselective functionalization .

Methodological Challenges

Q. How should researchers design experiments to distinguish between competing reaction pathways in heterocyclic synthesis?

  • Isotopic Labeling : Use <sup>15</sup>N-labeled reagents to track nitrogen incorporation in the thiazole ring .
  • Kinetic Profiling : Quench reactions at intervals (e.g., 5, 10, 30 min) and analyze intermediates via LC-MS to map pathways .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological assays involving this compound?

  • Nonlinear Regression : Fit IC50 values using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with Tukey’s Test : Compare efficacy across analogs (e.g., thiadiazole vs. triazole derivatives) .

Structural and Computational Tools

Q. Which software is preferred for refining crystal structures of complex heterocycles, and why?

  • SHELXL : Robust for small-molecule refinement with constraints for disordered atoms (e.g., methyl groups) .
  • SIR97 : Faster for initial phase solutions in low-resolution datasets .

Q. How can molecular docking predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Protocol : Dock the compound into ATP-binding pockets (e.g., PDB: 3LD6) using AutoDock Vina. Validate with MM/GBSA free-energy calculations .

Data Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across labs?

  • Detailed SOPs : Specify solvent grades (e.g., anhydrous DMF over technical grade) and stirring rates .
  • Round-Robin Trials : Collaborate with independent labs to validate yields and purity .

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